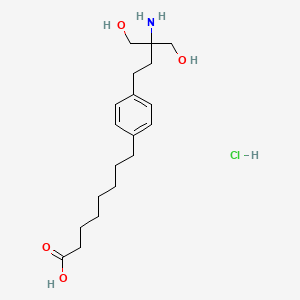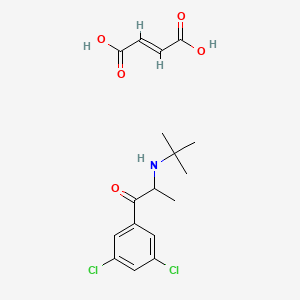![molecular formula C21H27Na2O8P B586052 (11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt CAS No. 96700-79-7](/img/no-structure.png)
(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt” is a water-soluble, inorganic ester of dexamethasone . It is a clear, colorless to pale yellow topical steroid solution for ophthalmic or otic administration . It is approximately three thousand times more soluble in water at 25°C than hydrocortisone .
Molecular Structure Analysis
The molecular structure of this compound is related to its parent compound, dexamethasone . The chemical name of fosphenytoin is 5,5-diphenyl-3-[(phosphonooxy)methyl]-2,4-imidazolidinedione disodium salt .Chemical Reactions Analysis
This compound is a water-soluble, inorganic ester of dexamethasone . It is more soluble in water than hydrocortisone, which suggests it may have different reactivity and stability properties .Physical And Chemical Properties Analysis
This compound is a clear, colorless to pale yellow, sterile solution . It is exceedingly hygroscopic and is soluble in water . Its solutions have a pH between 7.5 and 10.5 .Mécanisme D'action
The compound is a prodrug of phenytoin, and its anticonvulsant effects are attributable to phenytoin . After IV administration, it is converted to the anticonvulsant phenytoin . The cellular mechanisms of phenytoin thought to be responsible for its anticonvulsant actions include modulation of voltage-dependent sodium channels of neurons, inhibition of calcium flux across neuronal membranes, modulation of voltage-dependent calcium channels of neurons, and enhancement of the sodium-potassium ATPase activity of neurons and glial cells .
Orientations Futures
Phenytoin, the active metabolite of this compound, has been used since 1938 as a first-line antiepileptic drug (AED) for focal and generalized convulsive seizures . A prodrug, fosphenytoin, was more recently introduced as a better-tolerated alternative to phenytoin for the treatment of status epilepticus . The clinical use of phenytoin has been limited by its saturable pharmacokinetics, drug-drug interactions, and adverse effects, including teratogenicity and chronic dysmorphic changes . This suggests that there may be ongoing research into developing improved versions of this compound or finding new applications for it.
Propriétés
Numéro CAS |
96700-79-7 |
|---|---|
Nom du produit |
(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt |
Formule moléculaire |
C21H27Na2O8P |
Poids moléculaire |
484.392 |
Nom IUPAC |
disodium;[(4aS,4bS,10aR,10bS,11S,12aS)-1,11-dihydroxy-10a,12a-dimethyl-2,8-dioxo-4,4a,4b,5,6,10b,11,12-octahydro-3H-chrysen-1-yl]methyl phosphate |
InChI |
InChI=1S/C21H29O8P.2Na/c1-19-8-7-13(22)9-12(19)3-4-14-15-5-6-17(24)21(25,11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h7-9,14-16,18,23,25H,3-6,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21?;;/m0../s1 |
Clé InChI |
SIISMFJAFYAODI-UHSYAWLISA-L |
SMILES |
CC12CC(C3C(C1CCC(=O)C2(COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+].[Na+] |
Synonymes |
(4aS,4bS,10aR,10bS,11S,12aS)-1,3,4,4a,4b,5,6,10a,10b,11,12,12a-Dodecahydro-1,11-dihydroxy-10a,12a-dimethyl-1-[(phosphonooxy)methyl]-2,8-chrysenedione Disodium Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B585971.png)
![1,4-Diazabicyclo[4.3.1]decane](/img/structure/B585976.png)

![3-(2-Chloroethyl-d4)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one](/img/structure/B585984.png)
![pyrido[4,3-e][1,2,4]triazin-8(7H)-one](/img/structure/B585986.png)
![{Methyl[2-(methylamino)ethyl]amino}acetaldehyde](/img/structure/B585987.png)

